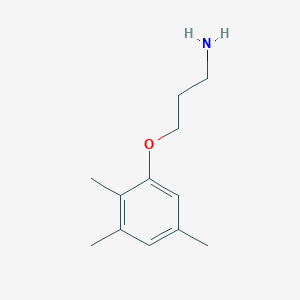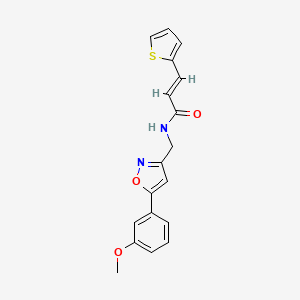
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C29H31N3O5 and its molecular weight is 501.583. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma-2 Receptor Probe Development
The compound 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, due to its structural similarities with certain benzamide analogues, may find applications in the development of probes for sigma-2 receptors. In a study, benzamide analogues were radiolabeled for the evaluation of their binding to sigma-2 receptors, indicating the potential utility of related compounds in receptor studies and imaging (Xu et al., 2005).
Tumor Proliferation Imaging
Similarly structured compounds have been explored for their feasibility in imaging tumor proliferation using PET scans in patients with malignant neoplasms. These studies suggest that derivatives could potentially be applied in assessing cellular proliferation in tumors, correlating tumor uptake with proliferation markers, thereby offering insights into the proliferative status of solid tumors (Dehdashti et al., 2013).
Antioxidant Studies
Quinazolin derivatives, which share structural features with 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, have been synthesized and characterized for their antioxidant potential. These compounds demonstrated significant scavenging activity against radicals, indicating their potential application in the development of antioxidant therapies (Al-azawi, 2016).
Synthetic Methodology Development
The synthesis of compounds with complex quinazolin structures has been a focus of research, aiming to develop practical and scalable routes. These studies contribute to the broader field of synthetic organic chemistry, providing efficient methodologies for the synthesis of quinazolin derivatives that could include compounds similar to 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide (Yoshida et al., 2014).
Antimicrobial Activity
Quinazolin derivatives have also been explored for their antimicrobial properties. The structure-activity relationship studies of these compounds have identified key features important for the inhibition of various bacterial strains, suggesting that similar compounds could serve as a basis for developing new antimicrobial agents (Saravanan et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carbaldehyde with N-propylbenzamide in the presence of a suitable catalyst.", "Starting Materials": [ "6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carbaldehyde", "N-propylbenzamide", "Suitable catalyst" ], "Reaction": [ "To a stirred solution of 6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carbaldehyde (1.0 equiv) in a suitable solvent, add N-propylbenzamide (1.2 equiv) and the suitable catalyst (0.1 equiv).", "Heat the reaction mixture at a suitable temperature for a suitable time until the reaction is complete.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain the desired compound." ] } | |
CAS RN |
1189643-71-7 |
Product Name |
4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide |
Molecular Formula |
C29H31N3O5 |
Molecular Weight |
501.583 |
IUPAC Name |
4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
InChI |
InChI=1S/C29H31N3O5/c1-5-13-30-27(33)22-11-9-20(10-12-22)17-32-28(34)23-15-25(36-3)26(37-4)16-24(23)31(29(32)35)18-21-8-6-7-19(2)14-21/h6-12,14-16H,5,13,17-18H2,1-4H3,(H,30,33) |
InChI Key |
YHXLACUTMDSVCC-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC(=C4)C)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




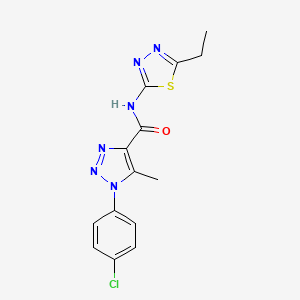
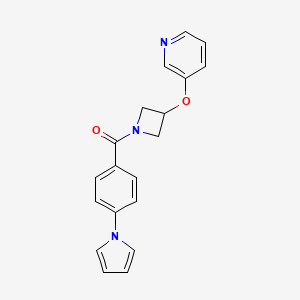
![4-[(Propan-2-yl)carbamoyl]butanoic acid](/img/structure/B2582502.png)
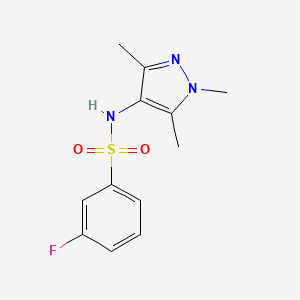
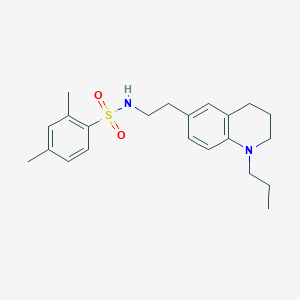
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)

![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)

